Mtr-DL-Arg-OH.H2O

Description

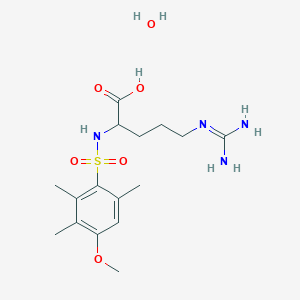

Mtr-DL-Arg-OH·H₂O is a racemic mixture (D- and L-forms) of the arginine derivative protected with the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group on the guanidino side chain. The compound exists as a hydrate (H₂O), which influences its stability and solubility.

- Molecular formula: C₁₆H₂₆N₄O₅S (excluding H₂O in the hydrate) .

- Physical properties: White powder, density 1.36 g/cm³, refractive index 1.593, sensitive to humidity .

- Storage: Requires storage at 2–8°C under inert, dark conditions to prevent degradation .

This compound is primarily used in peptide synthesis to protect arginine’s reactive guanidino group during solid-phase or solution-phase methodologies.

Properties

Molecular Formula |

C16H28N4O6S |

|---|---|

Molecular Weight |

404.5 g/mol |

IUPAC Name |

5-(diaminomethylideneamino)-2-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]pentanoic acid;hydrate |

InChI |

InChI=1S/C16H26N4O5S.H2O/c1-9-8-13(25-4)10(2)11(3)14(9)26(23,24)20-12(15(21)22)6-5-7-19-16(17)18;/h8,12,20H,5-7H2,1-4H3,(H,21,22)(H4,17,18,19);1H2 |

InChI Key |

UCWZNMKNSZHWNY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1S(=O)(=O)NC(CCCN=C(N)N)C(=O)O)C)C)OC.O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mtr-DL-Arg-OH.H2O typically involves the protection of the guanidine group of arginine using 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride (Mtr-Cl). The reaction is carried out in an appropriate solvent, such as dichloromethane, under basic conditions provided by a tertiary amine like triethylamine. The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions, such as temperature, pH, and reaction time. The product is then purified using techniques like crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Mtr-DL-Arg-OH.H2O undergoes several types of chemical reactions, including:

Deprotection Reactions: The Mtr group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) in the presence of scavengers like water or triisopropylsilane.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Mtr group is replaced by other functional groups.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), water, triisopropylsilane.

Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

Deprotection: The major product is free DL-arginine.

Substitution: The products depend on the nucleophile used in the reaction.

Scientific Research Applications

Mtr-DL-Arg-OH.H2O is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:

Chemistry: Used as a protecting group for arginine residues in peptide synthesis to prevent unwanted side reactions.

Biology: Utilized in the synthesis of peptides and proteins for biological studies.

Medicine: Employed in the development of peptide-based drugs and therapeutic agents.

Industry: Used in the production of synthetic peptides for various industrial applications, including cosmetics and pharmaceuticals.

Mechanism of Action

The primary mechanism of action of Mtr-DL-Arg-OH.H2O involves the protection of the guanidine group of arginine residues. The Mtr group prevents the guanidine group from participating in unwanted side reactions during peptide synthesis. The protection is achieved through the formation of a stable sulfonamide linkage between the Mtr group and the guanidine group. This linkage can be selectively cleaved under acidic conditions to regenerate the free guanidine group.

Comparison with Similar Compounds

Research and Application Insights

- Peptide Synthesis: Mtr protection is resistant to acidic conditions but cleaved via strong nucleophiles (e.g., thiophenol), making it compatible with Fmoc-based strategies .

- Comparative Stability : Boc-Arg(Mtr)-OH’s higher molecular weight (~486 vs. ~386 g/mol) reflects the Boc group’s bulk, which may reduce solubility in polar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.